molecular formula C8H8O3 B1673986 3-Methylsalicylic acid CAS No. 83-40-9

3-Methylsalicylic acid

Cat. No. B1673986
M. Wt: 152.15 g/mol
InChI Key: WHSXTWFYRGOBGO-UHFFFAOYSA-N
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Patent
US06034121

Procedure details

3-methylanthranilic acid (12.5 g) was added slowly with stirring to sulfuric acid (61 ml: 7.5M) cooled to 0° C. A solution of sodium nitrite (5.7 g) in water (19 ml) was added dropwise maintaining the temperature below 5° C. The mixture was stirred for half an hour at room temperature and heated at 79-80° C. for one hour then cooled. Water was added and the mixture allowed to stand over the weekend. The mixture was filtered and the precipitate collected and washed with water. It was dissolved in ethyl acetate and the solution washed with water, stirred with barium chloride for 2 hours to remove any residual sulfuric acid, filtered, washed with water, dried and evaporated under reduced pressure to give 3-methylsalicylic acid, m.p. 160-2° C.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
19 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1N.S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+]>O>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[OH:13] |f:2.3|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
CC1=C(C(C(=O)O)=CC=C1)N
Step Two
Name
Quantity
61 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
5.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
heated at 79-80° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the precipitate collected
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in ethyl acetate
WASH
Type
WASH
Details
the solution washed with water
STIRRING
Type
STIRRING
Details
stirred with barium chloride for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to remove any residual sulfuric acid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=O)O)=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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